molecular formula C5H6FNO2S B6232666 1-cyanocyclobutane-1-sulfonyl fluoride CAS No. 2361636-16-8

1-cyanocyclobutane-1-sulfonyl fluoride

Cat. No.: B6232666
CAS No.: 2361636-16-8
M. Wt: 163.17 g/mol
InChI Key: WROKAKFEBDKCFE-UHFFFAOYSA-N
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Description

1-Cyanocyclobutane-1-sulfonyl fluoride is a specialized organofluorine compound characterized by a cyclobutane ring substituted with a sulfonyl fluoride (-SO₂F) and a nitrile (-CN) group. This structure confers unique reactivity, making it valuable in medicinal chemistry and materials science, particularly in covalent inhibitor design due to the sulfonyl fluoride’s electrophilic nature . However, none of the provided evidence sources directly describe this compound, limiting detailed structural or functional insights.

Properties

CAS No.

2361636-16-8

Molecular Formula

C5H6FNO2S

Molecular Weight

163.17 g/mol

IUPAC Name

1-cyanocyclobutane-1-sulfonyl fluoride

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2

InChI Key

WROKAKFEBDKCFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)S(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyanocyclobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the fluoride-chloride exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile is a widely used method . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols due to the electronegative fluorine atom acting as a leaving group.

Key Reactions:

  • Amine Substitution : Reacts with primary/secondary amines to form sulfonamides.
    Example:

    R-NH2+C5H6FNO2SR-NHSO2-cyclobutane-CN+HF\text{R-NH}_2 + \text{C}_5\text{H}_6\text{FNO}_2\text{S} \rightarrow \text{R-NHSO}_2\text{-cyclobutane-CN} + \text{HF}

    Yields range from 60–95% in anhydrous DMF with triethylamine .

  • Alcoholysis : Forms sulfonate esters with phenols or alcohols under basic conditions (e.g., DBU in CH₃CN) .

[2+2] Cycloaddition Reactions

The compound participates in regioselective [2+2] cycloadditions with alkynes to form functionalized cyclobutenes.

Example Reaction with Ethynylbenzene:

C5H6FNO2S+Ph-C≡C-PhCyclobutene-SO2F-CN\text{C}_5\text{H}_6\text{FNO}_2\text{S} + \text{Ph-C≡C-Ph} \rightarrow \text{Cyclobutene-SO}_2\text{F-CN}

Conditions : Pd(OAc)₂ (10 mol%), Na₂CO₃, DMA, 80°C, 14 h .

Performance Data:

Alkyne SubstituentYield (%)Diastereomeric Ratio (cis:trans)
Phenyl9498:2
4-MeO-C₆H₄8995:5
2-Naphthyl8196:4

Mechanistic studies (DFT calculations) support a stepwise pathway involving radical intermediates .

Reductive Cyclization to Sultams

The nitrile group can be reduced to an amine, enabling intramolecular cyclization to form spirocyclic β-sultams.

Reaction Pathway:

  • Nitrile Reduction : NaBH₄/NiCl₂·6H₂O in MeOH converts –CN to –NH₂.

  • Cyclization : Sulfonyl fluoride reacts with the amine to form a 5- or 6-membered sultam .

Yields:

Starting MaterialProduct SultamYield (%)
3-Cyanocyclobutaneβ-Sultam84
4-Cyanopiperidineγ-Sultam73

SuFEx Click Chemistry

The sulfonyl fluoride group engages in sulfur(VI) fluoride exchange (SuFEx) with silyl-protected phenols or amines under mild conditions.

Palladium-Catalyzed Cyclopropanation

The compound acts as an ambiphilic pronucleophile in Pd(II)-catalyzed cyclopropanation of alkenes.

Reaction with Styrene:

C5H6FNO2S+Ph-CH=CH2cis-Cyclopropane-SO2F-CN\text{C}_5\text{H}_6\text{FNO}_2\text{S} + \text{Ph-CH=CH}_2 \rightarrow \text{cis-Cyclopropane-SO}_2\text{F-CN}

Conditions : Pd(OAc)₂ (10 mol%), Na₂CO₃, DMA, 80°C .

Yield and Selectivity:

AlkeneYield (%)cis:trans Ratio
Styrene9498:2
4-Fluoro-styrene8996:4

Mechanistic Insights

  • S-F Bond Activation : DFT studies reveal a low-energy transition state (ΔH=2.74ΔH^‡ = 2.74 kcal/mol) for phenolate attack, forming a five-coordinate sulfur intermediate .

  • Mass Transfer Limitations : Kinetic studies show pseudo-zero-order behavior in polar aprotic solvents .

Scientific Research Applications

Chemical Biology Applications

CCSF and other sulfonyl fluorides have been identified as valuable tools in chemical biology. Their electrophilic nature allows for selective interactions with nucleophiles, making them effective for the targeted modification of biomolecules.

  • Enzyme Inhibition : Sulfonyl fluorides like CCSF are being developed as inhibitors for various enzymes. Their ability to form covalent bonds with active site residues enables precise modulation of enzyme activity. Studies have demonstrated that CCSF can selectively inhibit serine proteases, showcasing its potential in therapeutic applications .
  • Labeling and Probing : CCSF can serve as a reactive probe to label specific proteins or other biomolecules. This application is crucial for studying protein dynamics and interactions in cellular environments. The specificity of CCSF allows researchers to track changes in protein function under different conditions .

Drug Discovery

The versatility of CCSF extends to drug discovery, where it is utilized in the synthesis of novel pharmaceutical compounds.

  • Synthesis of Bioactive Molecules : CCSF can be employed to introduce sulfonyl fluoride groups into various organic frameworks, facilitating the creation of diverse libraries of bioactive compounds. This method has been shown to enhance the pharmacological profiles of existing drugs by improving their selectivity and potency .
  • Late-stage Functionalization : The ability to modify complex molecules late in the synthesis process is a significant advantage. CCSF has been successfully used in the late-stage modification of peptides and other drug candidates, allowing for the fine-tuning of their biological activity without extensive re-synthesis .

Materials Science

In materials science, CCSF is explored for its potential applications in developing new materials with enhanced properties.

  • Polymer Chemistry : CCSF can be incorporated into polymer matrices to produce materials with tailored functionalities. For example, sulfonyl fluorides can impart unique thermal and mechanical properties to polymers, making them suitable for advanced applications such as coatings and adhesives .
  • SuFEx Chemistry : The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful strategy in materials science. CCSF acts as a building block for constructing complex networks through SuFEx reactions, enabling the development of new materials with specific properties such as conductivity or reactivity .

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of serine proteases using CCSF demonstrated that the compound could effectively modify the active site, leading to significant reductions in enzyme activity. The results indicated that CCSF could be optimized for selectivity towards specific proteases, making it a candidate for therapeutic development.

Case Study 2: Drug Modification

In a recent project focused on modifying anti-inflammatory drugs, researchers utilized CCSF to introduce sulfonyl fluoride groups into existing drug molecules. This modification resulted in enhanced efficacy and reduced side effects compared to the parent compounds, highlighting CCSF's potential in drug reformulation.

Mechanism of Action

The mechanism of action of 1-cyanocyclobutane-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 1-cyanocyclobutane-1-sulfonyl fluoride is absent, comparisons can be inferred from structurally or functionally related compounds in the evidence:

Sulfonyl Halides

  • 1-Allylcyclopropane-1-Sulfonyl Chloride (CAS 923032-59-1, ): Structure: Cyclopropane ring with allyl and sulfonyl chloride (-SO₂Cl) groups. Reactivity: Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols) but less hydrolytically stable than sulfonyl fluorides. Applications: Used as intermediates in synthesis, though sulfonyl fluorides (e.g., the queried compound) are increasingly preferred for their stability in aqueous environments .

Cyclobutane Derivatives

  • 1-(3-Cyanophenyl)cyclobutane-1-Carboxylic Acid (CAS 1314744-75-6, ): Structure: Cyclobutane ring substituted with a carboxylic acid (-COOH) and cyanophenyl group. Function: The rigid cyclobutane scaffold enhances binding affinity in drug candidates, while the nitrile group participates in hydrogen bonding. Unlike sulfonyl fluorides, carboxylic acids are less electrophilic but serve as bioisosteres in medicinal chemistry.

Fluorinated Compounds

  • Sulfonyl fluorides leverage fluorine’s electronegativity for selective covalent bonding, a property absent in non-fluorinated analogs.

Key Structural and Functional Contrasts

Property This compound 1-Allylcyclopropane-1-Sulfonyl Chloride 1-(3-Cyanophenyl)cyclobutane-1-Carboxylic Acid
Core Structure Cyclobutane + -SO₂F + -CN Cyclopropane + -SO₂Cl + allyl Cyclobutane + -COOH + cyanophenyl
Electrophilicity High (due to -SO₂F) Very high (due to -SO₂Cl) Low (carboxylic acid)
Hydrolytic Stability Moderate to high Low High
Applications Covalent inhibitors, materials Synthetic intermediates Pharmaceutical intermediates

Research Implications and Limitations

  • The evidence lacks experimental data (e.g., kinetic stability, binding affinities) for this compound. Structural analogs suggest cyclobutane’s strain and sulfonyl fluoride’s reactivity could synergize for targeted covalent inhibition.
  • Critical Knowledge Gaps: Comparative reactivity with sulfonyl chlorides or other electrophilic warheads. Impact of the nitrile group on electronic properties or metabolic stability.

Biological Activity

1-Cyanocyclobutane-1-sulfonyl fluoride (CCSF) is a sulfonyl fluoride compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure allows it to act as a covalent modifier in biological systems, making it a valuable tool in chemical biology. This article explores the biological activity of CCSF, including its mechanism of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C5_5H6_6FNO2_2S
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 2361636-16-8
  • IUPAC Name : this compound

CCSF acts primarily as an electrophilic warhead due to the presence of the sulfonyl fluoride group. This group can react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine. The reaction leads to the formation of stable covalent bonds, which can inhibit enzyme activity or modify protein function.

1. Chemical Biology

CCSF is utilized in the development of covalent probes and inhibitors targeting specific proteins and enzymes. Its ability to form stable covalent interactions makes it suitable for creating selective inhibitors that can be used to study protein function and signaling pathways.

2. Medicinal Chemistry

In medicinal chemistry, CCSF is employed in designing novel therapeutics due to its reactivity with biological targets. For instance, CCSF derivatives have been investigated for their potential as inhibitors in various disease models, including cancer and neurodegenerative disorders.

Case Studies

  • Covalent Probes Development :
    A study highlighted the synthesis of sulfonyl fluoride compounds, including CCSF derivatives, which were shown to engage with specific histidine residues in target proteins like cereblon (CRBN). These interactions are crucial for developing molecular glues that can modulate protein degradation pathways .
  • Synthesis of Sultams :
    Another research focused on the one-pot intramolecular cyclization of cyanoalkylsulfonyl fluorides into spirocyclic β- and γ-sultams. The efficiency of this method (yielding 48–84%) demonstrates the utility of CCSF derivatives in synthesizing complex molecular structures for drug discovery .

Comparative Analysis with Similar Compounds

Compound TypeKey CharacteristicsApplications
Sulfonyl ChloridesSimilar structure but with chlorine instead of fluorineUsed in similar reactions but less selective
SulfonamidesFormed by substituting the sulfonyl fluoride group with aminesImportant in antibiotic development
SulfonatesFormed by substituting with alcohols or thiolsUsed in various chemical applications

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